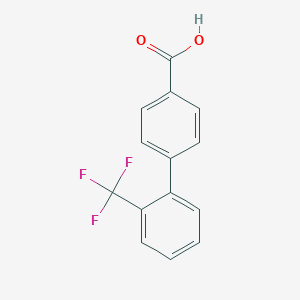

2'-Trifluoromethyl-biphenyl-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKDEUGMDSTMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382232 | |

| Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198205-79-7 | |

| Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Trifluoromethyl [1,1'-biphenyl]-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2'-Trifluoromethyl-biphenyl-4-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2'-Trifluoromethyl-biphenyl-4-carboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound (CAS No. 198205-79-7). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical characteristics, provides a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, outlines its spectroscopic profile, and discusses its reactivity and applications as a key building block in medicinal chemistry and materials science.

Introduction

This compound is a bifunctional organic compound featuring a biphenyl scaffold, a common motif in pharmacologically active molecules and functional materials. The structure is distinguished by two key functional groups that dictate its chemical behavior and utility: a carboxylic acid at the 4-position and a trifluoromethyl group at the 2'-position. The carboxylic acid group serves as a versatile handle for derivatization, enabling the formation of esters, amides, and other conjugates. The trifluoromethyl (-CF₃) group is a crucial substituent in modern drug design; its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability. This guide offers a detailed exploration of this valuable chemical entity.

Physicochemical and Structural Properties

This compound is a solid compound at room temperature. Its structural and physical properties are summarized in the table below. The presence of the polar carboxylic acid group and the lipophilic trifluoromethyl-substituted phenyl ring gives the molecule an amphiphilic character, influencing its solubility and chromatographic behavior.

| Property | Value | Source |

| CAS Number | 198205-79-7 | [1][2] |

| Molecular Formula | C₁₄H₉F₃O₂ | [1][2] |

| Molecular Weight | 266.22 g/mol | [1][2] |

| IUPAC Name | 2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | |

| Appearance | White to off-white solid | (Typical) |

| pKa | ~3.5 - 4.5 | (Predicted) |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, THF) | (Inferred) |

Synthesis and Purification: The Suzuki-Miyaura Pathway

The construction of the biphenyl core is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[3]

Causality of Experimental Design

The chosen synthetic strategy involves the coupling of 4-carboxy-phenylboronic acid with 1-bromo-2-(trifluoromethyl)benzene . This approach is selected for its high convergence and reliability.

-

Catalyst System: A palladium(0) species is the active catalyst. We use a stable Pd(II) precatalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is reduced in situ. The dppf ligand provides the stability and electron-richness necessary for efficient oxidative addition and reductive elimination steps.

-

Base: An inorganic base, such as potassium carbonate (K₂CO₃), is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium complex.

-

Solvent System: A mixture of an organic solvent (like 1,4-Dioxane or Toluene) and water is used. The organic solvent solubilizes the aryl halide and catalyst, while water solubilizes the inorganic base and the boronate intermediate, creating a biphasic system where the reaction efficiently proceeds at the interface.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a round-bottom flask, add 1-bromo-2-(trifluoromethyl)benzene (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.02 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

-

Inerting: Seal the flask and purge with nitrogen or argon gas for 15 minutes to remove oxygen, which can deactivate the palladium catalyst. This is a critical self-validating step to ensure catalytic turnover.

-

Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Work-up: Cool the mixture to room temperature. Carefully acidify with 2M HCl until the pH is approximately 2-3. The product, being a carboxylic acid, will precipitate out of the aqueous solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.

-

Purification: For high purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the purified white solid under vacuum.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.[4]

-

¹H NMR: The spectrum is expected to show a complex pattern.

-

Carboxylic Acid Proton: A broad singlet appearing far downfield (δ 12.0-13.0 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons: Signals between δ 7.4 and 8.2 ppm. The protons on the carboxylic acid-bearing ring will appear as two distinct doublets (an AA'BB' system), while the protons on the trifluoromethyl-bearing ring will show more complex splitting due to coupling with each other and potentially with the fluorine atoms.

-

-

¹³C NMR:

-

Carboxyl Carbon: A signal around δ 167-170 ppm.

-

Trifluoromethyl Carbon: A quartet centered around δ 120-125 ppm due to the strong one-bond coupling to the three fluorine atoms (¹J_CF).

-

Aromatic Carbons: A series of signals in the δ 125-145 ppm range. Carbons directly attached to the fluorine atoms will show smaller C-F coupling.

-

-

¹⁹F NMR: This experiment is a definitive check for the trifluoromethyl group.

-

A single, sharp signal is expected around δ -60 to -65 ppm (relative to CFCl₃), confirming the presence and chemical environment of the -CF₃ group.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 2500-3300 (broad) | O-H stretch | Confirms the carboxylic acid dimer hydrogen bonding. |

| ~1700 (strong, sharp) | C=O stretch | Definitive evidence of the carboxylic acid carbonyl group. |

| 1600, 1480 | C=C stretch | Aromatic ring stretching vibrations. |

| 1100-1350 (strong) | C-F stretch | Multiple strong bands confirming the trifluoromethyl group. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): 266.0555 (for C₁₄H₉F₃O₂)

-

Key Fragmentation: A primary fragmentation pathway is the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da).

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for modification, allowing for its incorporation into larger, more complex molecules. Standard transformations include:

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents.

-

Amide Formation: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction with a primary or secondary amine to form a stable amide bond. This is a cornerstone reaction in medicinal chemistry for building peptide mimics and other drug candidates.

-

Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Key reactions of the carboxylic acid group.

Applications in Research and Drug Discovery

The unique combination of a biphenyl core and a trifluoromethyl group makes this compound highly valuable.

-

Scaffold for Drug Candidates: Biphenyl structures are known to mimic the side chains of amino acids like phenylalanine, making them effective scaffolds for inhibiting protein-protein interactions. The isomer 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid, known as Xenalipin, has been investigated as a hypolipidemic agent, highlighting the pharmacological potential of this structural class.[6][7][8][9]

-

Fragment-Based Drug Design (FBDD): This molecule serves as an excellent fragment for screening against biological targets. The trifluoromethyl group acts as a potent hydrogen bond acceptor and can improve pharmacokinetic properties.

-

Materials Science: The rigid, well-defined structure of the biphenyl core is suitable for creating liquid crystals and other ordered polymeric materials.

Conclusion

This compound is a well-defined chemical building block with a rich set of properties derived from its constituent functional groups. Its synthesis is reliably achieved through modern cross-coupling chemistry, and its structure can be unequivocally confirmed by a suite of standard analytical techniques. For researchers in medicinal chemistry, its utility as a scaffold for developing new therapeutic agents is clear. For materials scientists, it offers a rigid core for the design of novel functional materials. This guide provides the foundational knowledge necessary for its effective use and manipulation in a research and development setting.

References

-

This compound. Oakwood Chemical. [Link]

-

4-(Trifluoromethyl)-2'-biphenylcarboxylic acid. Chongqing Chemdad Co., Ltd. [Link]

-

Properties of 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid. Chemcasts. [Link]

-

Supporting Information for a scientific article. Source Not Specified. [Link]

-

Synthesis of 2,2'-bis(trifluoromethyl)-4-nitro-4'-amino-biphenyl. PrepChem.com. [Link]

-

Synthesis of 4-Trifluoromethyl-2-biphenylcarboxylic acid. PrepChem.com. [Link]

-

4-(Trifluoromethyl)-2′-biphenylcarboxylic acid CAS#: 84392-17-6. ChemWhat. [Link]

-

Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. PubMed. [Link]

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

-

19F nuclear magnetic resonance spectroscopy study of the complex of 2-benzyl-4-oxo-5,5,5-trifluoropentanoic acid and carboxypeptidase A. PubMed. [Link]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. scbt.com [scbt.com]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. 19F nuclear magnetic resonance spectroscopy study of the complex of 2-benzyl-4-oxo-5,5,5-trifluoropentanoic acid and carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 4-(Trifluoromethyl)-2'-biphenylcarboxylic acid | 84392-17-6 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Physicochemical Properties of Trifluoromethyl Biphenyl Compounds for Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into the biphenyl scaffold represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the profound physicochemical consequences of this substitution, tailored for researchers, scientists, and drug development professionals. We will move beyond a mere listing of properties to explore the underlying causality of how the CF3 group modulates electronic character, lipophilicity, metabolic stability, and conformational geometry. This narrative is grounded in field-proven insights and supported by detailed experimental protocols and authoritative references, offering a comprehensive resource for optimizing drug design and development.

Introduction: The Strategic Value of the Trifluoromethyl Biphenyl Motif

The biphenyl moiety is a privileged scaffold in drug discovery, offering a versatile framework for interacting with biological targets. However, unsubstituted biphenyls often suffer from rapid metabolic degradation and suboptimal pharmacokinetic profiles. The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, is a key strategy to overcome these limitations.[1][2] The CF3 group is far more than a simple bioisostere for a methyl group; its unique electronic and steric properties induce dramatic and predictable changes in a molecule's overall character.[3][4] Understanding these changes is critical for rationally designing potent, selective, and bioavailable drug candidates. This guide will dissect the four primary pillars of influence exerted by the CF3 group on the biphenyl core.

Core Physicochemical Properties: A Deeper Dive

The addition of a CF3 group to a biphenyl ring imparts a unique combination of properties that are highly advantageous for drug candidates.[4] These properties fundamentally alter how the molecule interacts with its biological target and how it behaves within a physiological system.

Electronic Effects: Modulating Target Interactions

The CF3 group is one of the most potent electron-withdrawing groups used in medicinal chemistry, a property stemming from the high electronegativity of its three fluorine atoms.[5][6] This strong inductive effect significantly alters the electron distribution across the aromatic rings of the biphenyl system.[7]

-

Impact on Acidity/Basicity (pKa): By withdrawing electron density, a CF3 group can significantly lower the pKa of nearby acidic functional groups (e.g., carboxylic acids, phenols) or basic centers (e.g., amines). For example, attaching a CF3 group to a phenolic ring can increase its acidity, which may enhance hydrogen bonding interactions with a protein target.[1] This modulation is a critical tool for fine-tuning the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding affinity.

-

Aromatic Ring Deactivation: The electron-withdrawing nature of the CF3 group deactivates the attached aromatic ring towards electrophilic attack. This is a key mechanism for enhancing metabolic stability, as it hinders oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]

Lipophilicity: Enhancing Membrane Permeability

Lipophilicity, commonly quantified as the logarithm of the partition coefficient (logP), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] The CF3 group is considered a highly lipophilic substituent, significantly increasing the overall hydrophobicity of a molecule.[9]

-

Quantitative Impact: The Hansch π value, a measure of a substituent's contribution to lipophilicity, for a CF3 group is +0.88.[3][4] This substantial increase can enhance a drug candidate's ability to cross cellular membranes and the blood-brain barrier, which is critical for targeting intracellular proteins or the central nervous system.[4]

-

Balancing Act: While increased lipophilicity is often desirable, excessive hydrophobicity can lead to poor aqueous solubility, increased plasma protein binding, and off-target toxicity.[10] Therefore, the placement of the CF3 group must be carefully considered in the context of the entire molecule to achieve an optimal balance for the desired ADME profile. A logP value around 2 is often considered ideal for CNS-targeting drugs, while values between 1.35 and 1.8 are favorable for oral absorption.[11]

| Property | Biphenyl (Parent) | 4-(Trifluoromethyl)biphenyl (Example) | Causality |

| logP | ~4.0 | > 4.5[12] | The CF3 group is highly lipophilic (Hansch π = +0.88), increasing partitioning into the lipid phase.[3][4] |

| Electronic Character | Electron-rich π system | Electron-poor CF3-substituted ring | Strong inductive electron withdrawal by the three fluorine atoms deactivates the ring.[5][6] |

| Metabolic Stability | Susceptible to aromatic oxidation | Increased resistance to oxidation | C-F bonds are exceptionally strong, and the group can block metabolic hotspots.[4] |

| Dihedral Angle (Gas Phase) | ~44°[13] | Can be > 45°, substituent-dependent | Steric bulk of the CF3 group, especially at the ortho position, increases the rotational energy barrier.[14] |

Table 1: Comparative Physicochemical Properties of Biphenyl vs. a Trifluoromethyl-Substituted Analog.

Metabolic Stability: The Metabolic Shield

One of the most valuable attributes of the CF3 group is its ability to enhance metabolic stability.[4] This is achieved through two primary mechanisms:

-

Blocking Metabolic Hotspots: Aromatic rings are common sites of oxidative metabolism. Placing a robust CF3 group on a susceptible position physically blocks the metabolic enzymes (like CYPs) from accessing and modifying that site.[4]

-

Inherent Chemical Robustness: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to ~414 kJ/mol for a C-H bond.[3][4] This makes the CF3 group itself highly resistant to metabolic degradation.[3]

This enhanced stability leads to a longer drug half-life, potentially reducing the required dose and frequency of administration.

Conformational Control: Dictating Target Fit

The biphenyl scaffold is not planar in its lowest energy state; the two rings are twisted relative to each other, defined by a dihedral (or twist) angle.[14] This angle, which is approximately 44° in the gas phase for unsubstituted biphenyl, is a critical determinant of the molecule's three-dimensional shape and its ability to fit into a protein's binding pocket.[13][15]

The introduction of a CF3 group, particularly at an ortho position, introduces significant steric bulk.[5] This steric hindrance increases the energy barrier to rotation around the central C-C bond, influencing the preferred dihedral angle.[14] By strategically placing CF3 groups, medicinal chemists can lock the biphenyl unit into a specific, biologically active conformation, thereby enhancing binding affinity and selectivity for the intended target.

Experimental Workflows for Characterization

To harness the benefits of trifluoromethyl biphenyl compounds, it is essential to accurately characterize their physicochemical properties. The following section details standard, field-proven protocols.

Workflow for Physicochemical Profiling

The following diagram outlines a logical workflow for assessing the key properties of a newly synthesized trifluoromethyl biphenyl compound.

Caption: A streamlined workflow for the initial physicochemical characterization of novel trifluoromethyl biphenyl candidates.

Protocol: Lipophilicity (logP) Determination by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) provides a reliable and higher-throughput alternative to the traditional shake-flask method for determining logP.[11][16]

Principle: This method correlates the retention time (tR) of a compound on a hydrophobic stationary phase (like C18) with the known logP values of a set of standard compounds.

Step-by-Step Methodology:

-

Prepare Standard Solutions: Create stock solutions (e.g., 1 mg/mL in methanol) of 5-7 commercially available compounds with well-documented logP values spanning the expected range of your test compound.

-

Prepare Mobile Phase: A common mobile phase is a gradient of acetonitrile (or methanol) and water.

-

Generate Calibration Curve:

-

Inject each standard compound individually onto the RP-HPLC system.

-

Record the retention time (tR) for each standard.

-

Plot the known logP values of the standards (y-axis) against their corresponding log(k'), where k' = (tR - t0) / t0. (t0 is the column dead time).

-

Perform a linear regression to obtain the equation of the line (y = mx + c).

-

-

Analyze Test Compound:

-

Prepare the trifluoromethyl biphenyl test compound in the same solvent as the standards.

-

Inject the test compound under the identical HPLC conditions.

-

Record its retention time (tR).

-

-

Calculate logP:

-

Calculate log(k') for the test compound.

-

Use the linear regression equation from the calibration curve to calculate the logP of your test compound.

-

Self-Validation: The correlation coefficient (R²) of the calibration curve must be >0.98 for the results to be considered trustworthy. Run a known control compound with each batch to ensure consistency.

Protocol: In Vitro Metabolic Stability Assessment

The human liver microsomal (HLM) stability assay is a standard in vitro ADME screen to predict in vivo hepatic clearance.[17] It measures the rate at which a compound is metabolized by major drug-metabolizing enzymes, primarily CYPs, present in microsomes.[18][19]

Principle: The test compound is incubated with liver microsomes and a necessary cofactor (NADPH). The concentration of the compound is measured over time to determine its rate of depletion.[20][21]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Thaw a commercial preparation of pooled human liver microsomes (e.g., 20 mg/mL stock) at 37°C and dilute to a working concentration (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4). Keep on ice.[21]

-

Prepare an NADPH regenerating system solution as per the manufacturer's instructions. This typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[19]

-

Prepare the test compound stock solution (e.g., 10 mM in DMSO) and dilute to a final incubation concentration (typically 1 µM). The final organic solvent concentration must be low (<0.5%) to avoid inhibiting enzyme activity.[21]

-

-

Incubation:

-

In a 96-well plate, pre-warm the microsomal solution at 37°C for 5-10 minutes.

-

Add the test compound to the wells and pre-incubate for another 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.[17]

-

The "0-minute" sample is prepared by adding the stop solution before the NADPH system.

-

-

Sample Analysis:

-

Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to precipitate proteins.[18]

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

-

Data Analysis:

-

Quantify the peak area ratio of the test compound to the internal standard at each time point.

-

Plot the natural logarithm of the percent remaining compound versus time.

-

The slope of the resulting linear regression line (k) is the elimination rate constant.

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

-

Self-Validation: Include positive control compounds with known high and low clearance rates (e.g., Verapamil and Dextromethorphan) in every assay to validate the activity of the microsomal preparation.[17]

Conclusion and Future Outlook

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing biphenyl-based drug candidates. Its ability to concurrently enhance metabolic stability, modulate lipophilicity, and influence electronic and conformational properties provides a multi-faceted approach to improving a compound's ADME profile and biological activity.[4][22] As synthetic methodologies for precise trifluoromethylation continue to advance, we can expect to see even more sophisticated applications of this "super-substituent." The key to success lies in a deep, causal understanding of its physicochemical effects, coupled with rigorous experimental validation as outlined in this guide. By integrating these principles, drug development professionals can more effectively and rationally design the next generation of trifluoromethyl biphenyl therapeutics.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). National Center for Biotechnology Information. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]

-

Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. (2025). ResearchGate. [Link]

-

metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). ACS Publications. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Center for Biotechnology Information. [Link]

-

Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. (n.d.). ACS Publications. [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed. [Link]

-

Aromatic Trifluoromethylation with Metal Complexes. (n.d.). ACS Publications. [Link]

-

Dependence of the dihedral potential of the biphenyl molecule on its... (n.d.). ResearchGate. [Link]

-

Geometry and torsional motion of biphenyl in the ground and first excited singlet state. (n.d.). Bernstein Group. [Link]

-

CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides. (n.d.). ResearchGate. [Link]

-

Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. (n.d.). PubMed. [Link]

-

Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (n.d.). ResearchGate. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). National Center for Biotechnology Information. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. (n.d.). ACS Publications. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). National Center for Biotechnology Information. [Link]

-

Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. (2008). ACS Publications. [Link]

-

Conformations of Biphenyls. (2023). Chemistry LibreTexts. [Link]

-

DETERMINATION OF TORSIONAL ANGLES OF BIPHENYL MOLECULES ON Al O. (2022). Westmont College. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. acdlabs.com [acdlabs.com]

- 12. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. longdom.org [longdom.org]

- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. mercell.com [mercell.com]

- 22. researchgate.net [researchgate.net]

Technical Guide: A Multi-modal Spectroscopic and Crystallographic Approach to the Structure Elucidation of 2'-Trifluoromethyl-biphenyl-4-carboxylic acid

Abstract

The unequivocal structure determination of novel or complex organic molecules is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. Biphenyl carboxylic acids, for instance, are prevalent scaffolds in drug discovery and functional materials.[1] This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2'-Trifluoromethyl-biphenyl-4-carboxylic acid (Molecular Formula: C₁₄H₉F₃O₂, Molecular Weight: 266.22 g/mol [2]). We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry, Infrared Spectroscopy, multi-dimensional Nuclear Magnetic Resonance, and Single-Crystal X-ray Diffraction. The causality behind each analytical choice is explained, demonstrating how a self-validating web of evidence is constructed to confirm molecular connectivity, stereochemistry, and solid-state conformation with absolute certainty.

Initial Assessment: Establishing the Molecular Blueprint

Before delving into complex spectroscopic analysis, the foundational properties of the molecule must be established. This initial phase provides the fundamental constraints—the molecular formula and degree of unsaturation—that guide the interpretation of all subsequent data.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: While low-resolution mass spectrometry provides the nominal mass, HRMS is indispensable for determining the exact mass with high precision (typically <5 ppm). This accuracy is critical for calculating a unique elemental composition, thereby validating the molecular formula against potential isobaric interferences. Electrospray Ionization (ESI) is a preferred soft ionization technique for a carboxylic acid, as it readily forms a deprotonated molecule [M-H]⁻ in negative ion mode, minimizing fragmentation and preserving the molecular ion.

Protocol: ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a known standard immediately prior to analysis to ensure mass accuracy.

-

Analysis Parameters (Negative Ion Mode):

-

Ionization Mode: ESI (-)

-

Scan Range: m/z 50-500

-

Capillary Voltage: 2.5-3.5 kV

-

Sheath Gas Flow: Arbitrary units, optimized for stable spray

-

Drying Gas Temperature: 250-300 °C

-

-

Data Analysis: Identify the exact mass of the [M-H]⁻ ion. Use the instrument's software to calculate the elemental formula that corresponds to the measured exact mass within a 5 ppm error tolerance.

Degree of Unsaturation (DoU)

Expertise & Rationale: Once the molecular formula (C₁₄H₉F₃O₂) is confirmed, the Degree of Unsaturation (DoU) is calculated. This simple calculation provides a crucial count of the total number of rings and/or multiple bonds (double, triple) within the structure, setting a clear expectation for the structural features to be identified in subsequent NMR and IR analyses.

-

Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

Calculation: DoU = 14 + 1 - (9/2) - (3/2) + (0/2) = 15 - 6 = 9

Interpretation: The DoU of 9 is consistent with the proposed structure: two phenyl rings (4 DoU each = 8) and one carbonyl group (C=O) from the carboxylic acid (1 DoU), for a total of 9. This initial check provides strong preliminary support for the biphenyl carboxylic acid framework.

Functional Group Identification via Vibrational Spectroscopy

Infrared (IR) spectroscopy serves as a rapid and definitive method for identifying the key functional groups present in the molecule, providing a foundational layer of structural information.

Expertise & Rationale: The carboxylic acid functional group has a highly characteristic and unmistakable IR signature due to intermolecular hydrogen bonding, which leads to significant peak broadening.[3] This, combined with the sharp signals from the aromatic rings and the strong absorptions from the C-F bonds, provides a quick validation of the primary structural motifs.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Interpretation |

| ~3300-2500 | O-H stretch (Carboxylic Acid Dimer) | Broad, Strong | The exceptionally broad nature of this peak is a definitive indicator of the hydrogen-bonded carboxylic acid group.[4][5] |

| ~3100-3000 | Aromatic C-H stretch | Sharp, Medium | Confirms the presence of sp² C-H bonds in the aromatic rings. |

| ~1710-1680 | C=O stretch (Aromatic Carboxylic Acid) | Sharp, Very Strong | The position is characteristic of a carbonyl conjugated with an aromatic ring.[5][6] |

| ~1600, ~1475 | Aromatic C=C stretch | Medium-Strong | These absorptions are typical for the phenyl ring backbone. |

| ~1320-1210 | C-O stretch (Carboxylic Acid) | Strong | Coupled with the O-H and C=O bands, this confirms the -COOH moiety.[3] |

| ~1350-1100 | C-F stretch (CF₃ group) | Strong to Very Strong | The trifluoromethyl group produces intense, characteristic absorptions in this region. |

Definitive Connectivity Mapping: Multi-dimensional NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atom-to-atom connectivity of an organic molecule. A multi-dimensional approach (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) is essential to solve the complete puzzle.

Workflow for NMR Structure Elucidation

The logical flow of NMR experiments is designed to build the structure piece by piece, from individual spin systems to the final, fully assembled molecule.

Caption: Key expected HMBC correlations for structure confirmation.

Summary of Expected NMR Data

| Technique | Signal | Expected Chemical Shift (ppm) | Multiplicity | Interpretation |

| ¹H NMR | -COOH | ~11-13 (in DMSO-d₆) | Broad Singlet | Acidic proton, exchanges with D₂O. |

| Aromatic Hs | ~7.5-8.2 | Multiplets | Complex pattern due to two substituted rings. Protons ortho to COOH and CF₃ will be most downfield. | |

| ¹³C NMR | -COOH | ~167 | Singlet | Carboxyl carbon. |

| C-CF₃ | ~120-130 | Quartet (¹JCF ≈ 270 Hz) | Carbon directly attached to three fluorine atoms shows characteristic coupling. | |

| Aromatic Cs | ~125-145 | Singlets | Multiple signals for the 12 aromatic carbons (some may overlap due to symmetry in one ring). | |

| ¹⁹F NMR | -CF₃ | ~ -60 to -65 | Singlet | Characteristic shift for an aryl-CF₃ group. |

Unambiguous Proof: Single-Crystal X-ray Diffraction

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. [7]It is the only technique that directly visualizes the three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also providing precise bond lengths, bond angles, and the crucial torsional angle between the two phenyl rings. [8] Protocol: X-ray Crystallography Workflow

-

Crystallization: This is often the most challenging step. [7]Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution, solvent diffusion, or cooling. A range of solvents should be screened (e.g., ethanol, acetone, ethyl acetate, hexane mixtures).

-

Data Collection: Mount a suitable crystal on a goniometer in a modern X-ray diffractometer. [9]The crystal is cooled (typically to ~100 K) and rotated in a beam of monochromatic X-rays. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. [9]The phases of the structure factors are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined against the experimental data to yield the final structure. [10][11] Trustworthiness & Validation: The final refined crystallographic model comes with built-in validation metrics (e.g., R-factors, goodness-of-fit) that quantify how well the model agrees with the experimental data, providing a self-validating system for the proposed structure. The output definitively confirms the ortho position of the trifluoromethyl group relative to the biphenyl linkage and the para position of the carboxylic acid.

Conclusion: A Synthesis of Evidence

References

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ResearchGate. Retrieved from [Link]

-

B. Smith. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

Dobson, A. J., & Gerkin, R. E. (1998). Biphenyl-2-carboxylic acid: a layered structure. Acta Crystallographica Section C: Crystal Structure Communications, 54(6), 795-798. Retrieved from [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

-

Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). JoVE. Retrieved from [Link]

-

Infrared spectra and structure of molecular complexes of aromatic acids. (2025). ResearchGate. Retrieved from [Link]

-

Biphenyl-4-carboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

BIPHENYL CARBOXYLIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Shaked, H., Alon, L., Ronen, Z., & Avisar, D. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 3(1), 1-9. Retrieved from [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

4'-(Trifluoromethyl)biphenyl-2-carboxylic acid. (n.d.). SpectraBase. Retrieved from [Link]

-

Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. In Current protocols in pharmacology (Chapter 7, Unit 7.3). Retrieved from [Link]

-

Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). (n.d.). Organic Syntheses. Retrieved from [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). PMC - NIH. Retrieved from [Link]

-

Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

An Overview of Fluorine NMR. (n.d.). ResearchGate. Retrieved from [Link]

-

Biphenyl-4-carboxylic acid Mass Spectrum. (n.d.). NIST WebBook. Retrieved from [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). NIH. Retrieved from [Link]

-

X-ray Crystallography. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

X Ray crystallography. (n.d.). PubMed Central - NIH. Retrieved from [Link]

-

CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN). (2020). YouTube. Retrieved from [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. This compound [oakwoodchemical.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 6. echemi.com [echemi.com]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dasher.wustl.edu [dasher.wustl.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of 2'-Trifluoromethyl-biphenyl-4-carboxylic Acid

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 2'-Trifluoromethyl-biphenyl-4-carboxylic acid (CAS 198205-79-7).[1][2][3][4] Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical basis and practical application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. By explaining the causal relationships between molecular structure and spectral output, this guide serves as a practical reference for the characterization and quality control of this important fluorinated biphenyl derivative.

Introduction: The Compound in Profile

This compound is a bifunctional organic molecule featuring a biphenyl scaffold, a structure prevalent in medicinal chemistry and materials science.[5] The molecule's key features are a carboxylic acid group at the 4-position and a trifluoromethyl group at the 2'-position.

-

Biphenyl Core: Provides a semi-rigid backbone, influencing crystallinity, solubility, and potential for intermolecular (e.g., π-π stacking) interactions.

-

Carboxylic Acid (-COOH): Acts as a hydrogen bond donor and acceptor, dictates acidic properties, and serves as a key handle for forming salts, esters, or amides.

-

Trifluoromethyl (-CF₃) Group: A powerful electron-withdrawing group and metabolic blocker. Its presence significantly impacts the electronic environment of the adjacent phenyl ring and serves as a unique probe for ¹⁹F NMR.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound in any research or development setting. This guide details the expected spectral features and the rationale behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis is tripartite, focusing on ¹H, ¹³C, and ¹⁹F nuclei.

Standard Workflow for NMR Analysis

The following workflow represents a robust, self-validating protocol for acquiring high-quality NMR data.

Caption: Standard workflow for Mass Spectrometric analysis.

Predicted Mass Spectrum (Electron Ionization - EI)

Causality & Interpretation: The molecular formula C₁₄H₉F₃O₂ gives a molecular weight of 266.22 g/mol . [2][4]The high-resolution mass spectrum should confirm this exact mass.

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule is expected at m/z 266 . For carboxylic acids, this peak can sometimes be weak.

-

Key Fragments: Fragmentation in aromatic carboxylic acids is well-defined. [6] * [M-OH]⁺: Loss of the hydroxyl radical (-17 amu) is a common fragmentation pathway, leading to a strong peak at m/z 249 .

-

[M-COOH]⁺: Loss of the entire carboxyl group as a radical (-45 amu) results in the biphenyl fragment cation at m/z 221 .

-

Further fragmentation of the biphenyl core can occur, but these initial losses are most diagnostic.

-

| Predicted MS Fragmentation Data | |

| m/z | Assignment |

| 266 | [M]⁺ (Molecular Ion) |

| 249 | [M - OH]⁺ |

| 221 | [M - COOH]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Standard Workflow for IR Analysis (ATR)

Caption: Standard workflow for solid-state ATR-IR analysis.

Predicted IR Spectrum

Causality & Interpretation: The IR spectrum of a carboxylic acid is highly characteristic due to hydrogen bonding. [7]* O-H Stretch: A very broad and strong absorption from ~3300 cm⁻¹ to 2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid dimer. [7][8]This "hairy beard" appearance often overlaps the C-H stretching region.

-

C-H Stretch (Aromatic): Sharper peaks will appear just above 3000 cm⁻¹ .

-

C=O Stretch: A very strong, sharp absorption is expected between 1710-1680 cm⁻¹ for an aromatic acid conjugated with the phenyl ring. [7]* C=C Stretch (Aromatic): Medium to strong absorptions in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorptions, typically found in the 1350-1100 cm⁻¹ range.

| Predicted IR Absorption Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 | O-H stretch (very broad, strong) |

| ~3050 | C-H stretch (aromatic) |

| ~1700 | C=O stretch (strong, sharp) |

| 1600-1450 | C=C stretch (aromatic) |

| 1350-1100 | C-F stretch (very strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule.

Causality & Interpretation: The biphenyl system constitutes a large conjugated system. Electronic transitions, primarily π → π*, are expected. The presence of auxochromic (-COOH) and chromophoric groups will influence the absorption maxima (λ_max). For substituted biphenyl systems, strong absorption is typically observed in the 250-300 nm range. [9]The exact λ_max will be sensitive to solvent polarity.

Conclusion

The multi-technique spectroscopic analysis of this compound provides a comprehensive and unambiguous confirmation of its chemical structure. The characteristic signals in ¹H, ¹³C, and ¹⁹F NMR, combined with the molecular weight and fragmentation patterns from mass spectrometry and the functional group information from IR spectroscopy, create a unique analytical profile. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and assess the quality of this compound in their work.

References

-

Balasubramanian, S., D'Souza, M. J., & Ponnuswamy, A. (1983). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved January 9, 2026, from [Link]

-

National Institutes of Health. (2021). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PubMed Central. [Link]

-

NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 4'-(Trifluoromethyl)biphenyl-2-carboxylic acid. Retrieved January 9, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 9, 2026, from [Link]

-

National Institutes of Health. (2021). 19F NMR as a tool in chemical biology. PubMed Central. [Link]

-

Shepler, B. (2019, August 20). Spectroscopy of carboxylic acids and their derivatives [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Mass spectrum of a compound with a mass of biphenyl-4, 4'-dicarboxylic acid methyl ester (5j). Retrieved January 9, 2026, from [Link]

-

All About Chemistry. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). The light property measurements. (A) UV-vis absorption spectra of H 2.... Retrieved January 9, 2026, from [Link]

Sources

- 1. 198205-79-7|2'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 198205-79-7 [sigmaaldrich.com]

- 4. This compound [oakwoodchemical.com]

- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. ias.ac.in [ias.ac.in]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Rise of a Privileged Moiety

In the landscape of modern drug design, the strategic incorporation of specific functional groups is a critical element in transforming a biologically active molecule into a successful therapeutic agent.[1] Among the vast arsenal of chemical motifs available to medicinal chemists, the trifluoromethyl (CF3) group has emerged as a uniquely powerful and widely employed substituent.[2] Its incorporation into drug candidates can profoundly influence a molecule's physicochemical and pharmacological properties, often leading to significant improvements in efficacy, safety, and pharmacokinetic profiles.[3][4] This guide provides a comprehensive technical overview of the multifaceted roles of the trifluoromethyl group, offering insights into its fundamental properties, its impact on drug-target interactions and metabolic stability, and the synthetic strategies for its introduction.

The strategic use of the CF3 group dates back several decades, with its application in medicinal chemistry gaining significant momentum after early reports highlighted its potential to modulate biological activity.[5] Today, a substantial number of FDA-approved drugs across various therapeutic areas contain a trifluoromethyl group, a testament to its value in drug discovery and development.[6][7][8] This prevalence is not coincidental but is rooted in the unique electronic and steric properties conferred by the three fluorine atoms. This guide will delve into the scientific principles that underpin the "magic" of the CF3 group, providing researchers and drug development professionals with a deeper understanding of how to effectively leverage this privileged moiety in their own programs.

The Profound Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a molecule imparts a unique combination of properties that can be strategically exploited to fine-tune its behavior in a biological system. These effects are a direct consequence of the high electronegativity of the fluorine atoms and the overall steric bulk of the group.

Lipophilicity and Solubility

A key parameter in drug design is a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is highly lipophilic and its addition to a molecule generally increases its solubility in non-polar environments.[2] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, a critical step for reaching its intracellular target.[4] The Hansch π value, a measure of a substituent's contribution to lipophilicity, for the CF3 group is +0.88.[9] However, the relationship between trifluoromethylation and lipophilicity is not always straightforward and can be influenced by the position of the CF3 group within the molecule.[10] For instance, trifluorination at the alpha-position of aliphatic alcohols strongly enhances lipophilicity, while at more distant positions, it can lead to a decrease in lipophilicity.[10]

Electronic Effects and pKa Modulation

The strong electron-withdrawing nature of the trifluoromethyl group is one of its most significant electronic features.[2][11] This property can have a profound impact on the acidity or basicity of nearby functional groups by altering the electron density distribution within the molecule.[2] For example, the presence of a CF3 group can significantly lower the pKa of an adjacent acidic proton, making the compound more acidic.[2] This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to its target.

Molecular Conformation and Steric Influence

The trifluoromethyl group is sterically larger than a methyl group and can therefore influence the preferred conformation of a molecule.[2][12] This steric bulk can be used to lock a molecule into a specific bioactive conformation, thereby increasing its binding affinity and selectivity for its target. The rotational barrier around a bond connected to a CF3 group can be significant, leading to distinct rotamers that may have different biological activities.[13]

Enhancing Metabolic Stability: The Power of the C-F Bond

A major challenge in drug development is designing molecules that are resistant to metabolic degradation, ensuring a sufficiently long half-life in the body to exert their therapeutic effect. The trifluoromethyl group is exceptionally effective at enhancing metabolic stability.[4][14]

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to 414 kJ/mol for a C-H bond.[9][15] This high bond strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which are major players in drug metabolism.[14] By replacing a metabolically labile methyl or hydrogen group with a trifluoromethyl group, medicinal chemists can block a key site of metabolic attack, leading to a longer drug half-life and reduced clearance.[15]

The electron-withdrawing nature of the CF3 group also contributes to metabolic stability by deactivating adjacent aromatic rings towards oxidative metabolism.[15] This deactivation makes the aromatic ring less susceptible to hydroxylation, a common metabolic pathway for many drugs.

Below is a diagram illustrating the concept of metabolic blocking by the CF3 group.

Caption: Metabolic blocking strategy using a CF3 group.

Drug-Target Interactions and Bioisosterism

The trifluoromethyl group can significantly influence how a drug interacts with its biological target, often leading to enhanced binding affinity and potency.[4][9] These improved interactions can arise from a combination of steric, electronic, and even weak hydrogen bonding effects.

Enhancing Binding Affinity

The lipophilic nature of the CF3 group can promote hydrophobic interactions with non-polar pockets in a protein's binding site.[12] Furthermore, the strong dipole moment of the C-F bonds can lead to favorable electrostatic interactions with polar residues in the binding site. While traditionally considered non-interactive in terms of hydrogen bonding, recent evidence suggests that the fluorine atoms of a CF3 group can act as weak hydrogen bond acceptors in specific contexts, further contributing to binding affinity.[16][17][18][19]

Bioisosteric Replacement

The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl group, a chlorine atom, or even an aliphatic nitro group.[20][21][22][23][24][25] A bioisosteric replacement involves substituting one group with another that has similar steric or electronic properties, with the goal of improving the molecule's overall properties. For example, replacing a metabolically vulnerable methyl group with a CF3 group can enhance metabolic stability while maintaining or even improving binding affinity.[21] In a notable case study, the replacement of an aliphatic nitro group with a trifluoromethyl group in CB1 receptor positive allosteric modulators resulted in compounds with improved potency and metabolic stability.[20][22][23][24][25]

The following diagram illustrates the concept of bioisosteric replacement.

Caption: Bioisosteric replacement of a methyl group with a CF3 group.

Synthetic Strategies for Trifluoromethylation

The widespread use of the trifluoromethyl group in medicinal chemistry has driven the development of numerous synthetic methods for its introduction into organic molecules. These methods can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation reactions.[5][26]

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the use of a trifluoromethyl anion (CF3-) equivalent. A common and widely used reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), often referred to as Ruppert's reagent.[5] This reagent, in the presence of a fluoride source, can add the CF3 group to a variety of electrophiles, including aldehydes, ketones, and imines.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation reagents deliver a trifluoromethyl cation (CF3+) equivalent to a nucleophilic substrate.[27][28] A number of powerful electrophilic trifluoromethylating agents have been developed, including hypervalent iodine reagents (e.g., Togni's reagent) and sulfonium salts (e.g., Umemoto's reagents).[27] These reagents have proven to be highly effective for the trifluoromethylation of a wide range of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic and heteroaromatic compounds.

Radical Trifluoromethylation

Radical trifluoromethylation methods utilize a trifluoromethyl radical (CF3•) to functionalize organic molecules.[5] These reactions are often initiated by photoredox catalysis or other radical initiation methods.[29] A variety of trifluoromethyl radical precursors are available, such as trifluoroiodomethane (CF3I) and sodium trifluoromethanesulfinate (Langlois' reagent). Radical trifluoromethylation is a versatile strategy for the formation of C-CF3 bonds, particularly with unactivated C-H bonds and in the functionalization of alkenes and alkynes.

The choice of trifluoromethylation strategy depends on several factors, including the nature of the substrate, the desired regioselectivity, and the compatibility with other functional groups in the molecule. The continuous development of new and more efficient trifluoromethylation methods is an active area of research that continues to expand the toolbox of medicinal chemists.[30][31]

The table below summarizes some of the FDA-approved drugs containing a trifluoromethyl group, highlighting their therapeutic area and the role of the CF3 group.

| Drug Name | Therapeutic Area | Role of Trifluoromethyl Group |

| Fluoxetine (Prozac) | Antidepressant | Enhances metabolic stability and lipophilicity, contributing to its long half-life.[21] |

| Celecoxib (Celebrex) | Anti-inflammatory | Increases potency and selectivity for the COX-2 enzyme.[21] |

| Efavirenz (Sustiva) | Antiretroviral | Contributes to the high potency of the drug as a non-nucleoside reverse transcriptase inhibitor.[21] |

| Sitagliptin (Januvia) | Antidiabetic | The trifluoromethyl group is part of a trifluorophenyl moiety that plays a key role in binding to the DPP-4 enzyme. |

| Aprepitant (Emend) | Antiemetic | The two trifluoromethyl groups are crucial for its high binding affinity to the neurokinin-1 (NK1) receptor. |

Conclusion

The trifluoromethyl group has firmly established itself as a privileged and indispensable tool in the field of medicinal chemistry. Its unique combination of physicochemical properties allows for the strategic modulation of a molecule's lipophilicity, metabolic stability, and binding affinity.[3][9] By understanding the fundamental principles that govern the effects of the CF3 group, drug discovery scientists can more effectively design and develop novel therapeutic agents with improved pharmacological profiles. The continued innovation in synthetic methodologies for trifluoromethylation will undoubtedly further expand the applications of this remarkable functional group in the quest for new and better medicines.

References

-

Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. [Link]

-

Koyiparambath, V. P., Rangarajan, T. M., Kim, H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. [Link]

-

White, A. R., et al. (2024). Can the −CF3 Group Act as a Tight, Well-Defined Hydrogen Bond Acceptor? A Clear Crystallographic CF2–F···H–N+ Interaction Says Yes. The Journal of Organic Chemistry. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

-

Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry – A European Journal, 20(52), 16806-16829. [Link]

-

ResearchGate. (n.d.). Can the −CF 3 Group Act as a Tight, Well-Defined Hydrogen Bond Acceptor? A Clear Crystallographic CF 2 –F···H–N + Interaction Says Yes. [Link]

-

Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

-

White, A. R., et al. (2024). Can the −CF3 Group Act as a Tight, Well-Defined Hydrogen Bond Acceptor? A Clear Crystallographic CF2–F···H–N+ Interaction Says Yes. The Journal of Organic Chemistry. [Link]

-

Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Semantic Scholar. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]

-

Mishra, R. K., & Chandra, R. (2013). Engagement of CF3 Group in N–H···F–C Hydrogen Bond in the Solution State: NMR Spectroscopy and MD Simulation Studies. The Journal of Physical Chemistry B, 117(3), 857-867. [Link]

-

EMBL-EBI. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

-

DiRocco, D. A., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(23), 9836-9843. [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

-

Dalvit, C., et al. (2009). On the Nature of C-H…F-C Interactions in Hindered CF3-C(sp3) Bond Rotations. Angewandte Chemie International Edition, 48(41), 7629-7632. [Link]

-

Maiti, D., et al. (2022). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications, 58(74), 10325-10345. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. [Link]

-

Cheung, C. W., Wang, X.-T., & Kwong, F. Y. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

-

Bobyr, E., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry, 42(15), 12349-12356. [Link]

-

Lin, M., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(22), 10079-10088. [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. [Link]

-

Soloshonok, V. A., & Zanda, M. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]

-

Jiang, H., et al. (2025). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. [Link]

-

Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(11), 1489-1500. [Link]

-

ResearchGate. (2025). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. [Link]

-

PubMed. (n.d.). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. [Link]

-

ResearchGate. (2025). Facilitating the Design of Fluorinated Drugs. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | Semantic Scholar [semanticscholar.org]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. annualreviews.org [annualreviews.org]

- 13. On the Nature of C-H…F-C Interactions in Hindered CF3-C(sp3) Bond Rotations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]

- 24. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB<sub>1</sub> Receptor Positive Allosteric Modulat... - ChEMBL [ebi.ac.uk]

- 26. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. [PDF] Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. | Semantic Scholar [semanticscholar.org]